1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide
Overview
Description
1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.09602564 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with a structure similar to 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide, have been synthesized and tested for cytotoxic activities. These compounds demonstrated potent cytotoxic properties against various cancer cell lines, indicating their potential in cancer research (Deady et al., 2003).
Synthesis of Novel Isoxazolines and Isoxazoles
Research focused on the synthesis of new isoxazolines and isoxazoles through [3+2] cycloaddition, involving derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds, related to the chemical structure , contribute to the development of novel chemical entities with potential pharmacological applications (Rahmouni et al., 2014).
Antileukemic Activities of Derivatives
Studies have been conducted on the antileukemic activities of certain derivatives, including those related to this compound. These derivatives were tested for their efficacy against leukemic cell lines, providing valuable insights into their therapeutic potential in leukemia treatment (Earl & Townsend, 1979).
Alteration of DNA by Derivatives
Research involving the alteration of DNA by certain carboxamide derivatives has been conducted. These studies are crucial for understanding the interaction of these compounds with genetic material, which is essential for assessing their potential therapeutic applications (Mizuno & Decker, 1976).
Synthesis and Reactivity of Derivatives
The synthesis and reactivity of various pyrazole derivatives have been extensively studied. This research contributes to the understanding of the chemical properties of these compounds and their potential applications in various fields of science (Ozerova et al., 2015).
Properties
IUPAC Name |
1,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-9(13-16-6)11-10(15)8-5-14(3)12-7(8)2/h4-5H,1-3H3,(H,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBUPBCYZEZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN(N=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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